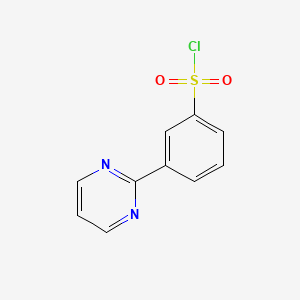
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide typically involves multiple steps, including the formation of the trifluoromethylpyridine, the piperidine ring, and the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Applications De Recherche Scientifique
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and indole moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)-2,3-dihydroindole-1-carboxamide: Shares a similar structure but with different substituents.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propriétés
Numéro CAS |
909669-73-4 |
|---|---|
Formule moléculaire |
C22H25F3N4O |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C22H25F3N4O/c1-15-2-4-19-17(12-15)6-11-29(19)21(30)27-18-7-9-28(10-8-18)14-16-3-5-20(26-13-16)22(23,24)25/h2-5,12-13,18H,6-11,14H2,1H3,(H,27,30) |
Clé InChI |
ZCZQEBHFIFASLV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F |
SMILES canonique |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)






![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)
![6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1629400.png)
![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)
![N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine](/img/structure/B1629406.png)



